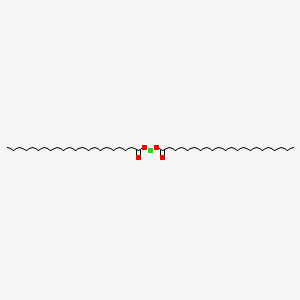

Barium didocosanoate

Description

Barium didocosanoate, also known as barium behenate, is the barium salt of docosanoic acid (behenic acid, C22H43O2). Its molecular formula is Ba(C22H43O2)2, with an estimated molar mass of 816.48 g/mol (calculated by substituting calcium in calcium didocosanoate (719.23 g/mol) with barium ). This compound is characterized by its high thermal stability and low solubility in polar solvents, making it suitable for applications in high-temperature lubricants, polymer stabilizers, and specialty coatings .

Properties

CAS No. |

2636-16-0 |

|---|---|

Molecular Formula |

C44H86BaO4 |

Molecular Weight |

816.5 g/mol |

IUPAC Name |

barium(2+);docosanoate |

InChI |

InChI=1S/2C22H44O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |

InChI Key |

HKYBCZMGCVOGCR-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

Related CAS |

112-85-6 (Parent) |

Origin of Product |

United States |

Comparison with Similar Compounds

Calcium Didocosanoate

- Molecular Formula : C44H86CaO4

- Molar Mass : 719.23 g/mol

- CAS No.: 3578-72-1; EINECS: 222-700-7

- Properties : Lower thermal stability than barium salts but higher biocompatibility. Widely used in pharmaceuticals (e.g., tablet lubricants) and food additives due to low toxicity .

- Key Difference: this compound exhibits superior thermal resistance (>300°C) compared to calcium derivatives (~250°C), but its toxicity limits use in consumer products .

2-Hydroxypropane-1,3-Diyl Didocosanoate

- CAS No.: 71672-81-6

- Structure: A diester of docosanoic acid and 2-hydroxypropane-1,3-diol.

- Applications: Acts as a nonionic surfactant or emulsifier in cosmetics. Hydrophobic nature suits it for lipid-based formulations .

- Key Difference : Unlike ionic barium salts, this ester is neutral, enhancing compatibility with organic matrices but reducing thermal stability .

D-Glucitol 1,6-Didocosanoate

- CAS No.: 25395-59-9

- Structure: A sugar alcohol ester with two docosanoate groups.

- Applications : Used in biodegradable plastics and personal care products for its emulsifying properties.

- Key Difference: The glucitol backbone introduces hydrophilicity, enabling water-dispersible applications—unlike purely hydrophobic this compound .

2,2-Bis(Hydroxymethyl)Propane-1,3-Diyl Didocosanoate

- CAS No.: 25354-60-3

- Structure : A branched diester with enhanced steric hindrance.

- Applications: Potential use in lubricant additives or polymer plasticizers.

- Key Difference : Branched structure lowers melting point compared to linear barium salts, improving processability but reducing load-bearing capacity .

Data Table: Comparative Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | CAS No. | Key Applications | Thermal Stability |

|---|---|---|---|---|---|

| This compound | Ba(C22H43O2)2 | 816.48 (estimated) | Not provided | High-temperature lubricants, coatings | >300°C |

| Calcium Didocosanoate | C44H86CaO4 | 719.23 | 3578-72-1 | Pharmaceuticals, food additives | ~250°C |

| 2-Hydroxypropane-1,3-Diyl Didocosanoate | C49H94O6 | 803.29 (estimated) | 71672-81-6 | Cosmetics, surfactants | ~200°C |

| D-Glucitol 1,6-Didocosanoate | C50H96O8 | 849.32 (estimated) | 25395-59-9 | Biodegradable plastics, emulsifiers | ~180°C |

Q & A

Q. How should interdisciplinary teams collaborate to assess the nanoscale self-assembly mechanisms of this compound in composite materials?

- Methodological Approach: Integrate expertise in colloid science, materials characterization, and computational modeling. Combine cryo-TEM for structural imaging with atomic force microscopy (AFM) to map mechanical properties. Use data fusion techniques to correlate experimental and simulation results .

Key Considerations for Advanced Studies

- Data Contradiction Analysis : Use root-cause analysis (RCA) frameworks to distinguish methodological errors from intrinsic compound variability .

- Interdisciplinary Collaboration : Establish shared data repositories and standardized metadata templates to ensure cross-disciplinary reproducibility .

- Ethical Reporting : Disclose all raw data and negative results in supplementary materials to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.